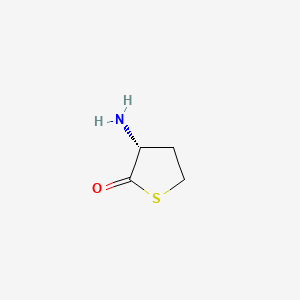

D-高半胱氨酸硫内酯

描述

D-Homocysteine thiolactone is a five-membered cyclic thioester of the amino acid homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It exhibits root-growth inhibitory activity .

Synthesis Analysis

Homocysteine thiolactone was discovered in 1934 as a by-product of an early assay for the quantification of methionine in proteins . The assay involves boiling with hydriodic acid (128 °C, 3 h). This causes demethylation of methionine with the formation of methyl iodide . The residue from methionine that remains in the acid has been identified by elemental analysis as Hcy-thiolactone .Molecular Structure Analysis

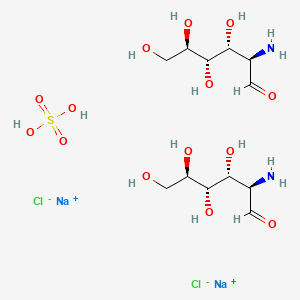

The molecular structure of D-Homocysteine thiolactone is C4H7NOS · HCl . It has a molecular weight of 153.63 .Chemical Reactions Analysis

Homocysteine thiolactone is formed from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .Physical And Chemical Properties Analysis

D-Homocysteine thiolactone hydrochloride is a solid substance . It has a melting point of 202 °C (dec.) (lit.) 203 °C (dec.) .科学研究应用

形成和解毒

- 代谢起源和解毒:HTL 由蛋氨酰-tRNA 合成酶在错误编辑反应中合成,该反应可防止高半胱氨酸错误掺入蛋白质。这种合成发生在所有人类细胞类型中。HTL 的存在可能有害,因为它可以与蛋白质反应,通过称为高半胱氨酸化作用导致损伤。与人血清中的 HDL 相关的钙依赖性高半胱氨酸硫内酯酶在解毒 HTL 中起着至关重要的作用,从而防止蛋白质损伤 (Jakubowski,2000)。

蛋白质修饰及其影响

- 蛋白质高半胱氨酸化作用和心血管疾病:HTL 与蛋白质赖氨酸残基反应的高半胱氨酸化作用在心血管疾病的背景下具有重要意义。这种修饰会损害蛋白质功能和结构,导致动脉粥样硬化等疾病的病理生理学 (Jakubowski,2000)。此外,影响解毒过程中关键酶高半胱氨酸硫内酯酶活性的遗传决定因素可能会影响对心血管疾病的易感性 (Jakubowski、Ambrosius 和 Pratt,2001)。

毒性和保护机制

- 毒性和细胞保护:研究强调了蛋白质 N-高半胱氨酸化作用的毒性,证明了它如何导致有毒的淀粉样蛋白原纤维形成,将 HTL 与神经退行性疾病联系起来。针对这种毒性的保护机制涉及水解 HTL 的酶,如对氧磷酸酶 1 (PON1),防止有害蛋白质修饰 (Paoli 等人,2010)。此外,人博来霉素水解酶等酶促进了 HTL 的细胞内解毒,表明针对 HTL 毒性的全面细胞防御 (Zimny、Sikora、Guranowski 和 Jakubowski,2006)。

分析检测和临床意义

- 检测和分析技术:检测 HTL 修饰的蛋白质(如 N-高半胱氨酸化 BSA)的进步展示了电化学检测等方法学的发展,该方法学有可能用于诊断与 HTL 水平升高相关的疾病 (Eksin 和 Erdem,2015)。

作用机制

Target of Action

D-Homocysteine thiolactone primarily targets protein lysine residues . It reacts with the side chain of protein lysine, causing protein damage and autoimmune responses . This interaction plays a significant role in various physiological and pathological processes.

Mode of Action

D-Homocysteine thiolactone is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase . It can form an activated derivative HcyAMP and then catalyzes an intramolecular thioester bond formation in a reaction between the side-chain—SH group and activated carbonyl group of Hcy, affording HTL .

Biochemical Pathways

Homocysteine thiolactone is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to Homocysteine and adenosine . It is an important intermediate in methionine metabolism . The thioester chemistry of Homocysteine thiolactone underlies its ability to form isopeptide bonds with protein lysine residues, which impairs or alters protein function .

Pharmacokinetics

It is known that the compound is generated from homocysteine as a result of an error-editing reaction . More research is needed to fully understand the ADME properties of D-Homocysteine thiolactone and their impact on bioavailability.

Result of Action

The primary result of D-Homocysteine thiolactone’s action is the modification of proteins, specifically through the reaction with the side chain of protein lysine . This causes protein damage and triggers autoimmune responses . An elevated level of homocysteine thiolactone is associated with cardiovascular diseases, strokes, atherosclerosis, neurological abnormalities, etc .

Action Environment

The action of D-Homocysteine thiolactone can be influenced by various environmental factors. For instance, in plants, the presence of toxic Homocysteine metabolites and Homocysteine over-accumulation during the development of an infectious disease seem to suggest harmful effects of this amino acid also in plant cells . .

安全和危害

D-Homocysteine thiolactone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid contact with skin and eyes, and avoid breathing vapors or mists .

未来方向

Homocysteine thiolactone is associated with diverse diseases including neural tube defects, cardio- and cerebrovascular disease and, more recently, dementia and Alzheimer’s Disease . Future research directions include further exploration of its relevance to several inborn errors of metabolism, B vitamin status, and diseases as diverse as cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications .

属性

IUPAC Name |

(3R)-3-aminothiolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130548-06-0 | |

| Record name | D-Homocysteinethiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

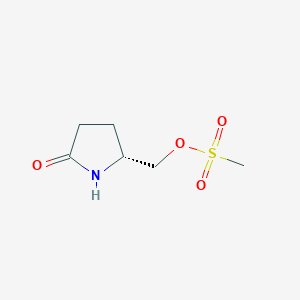

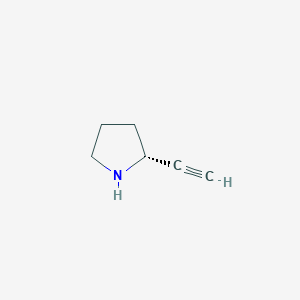

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

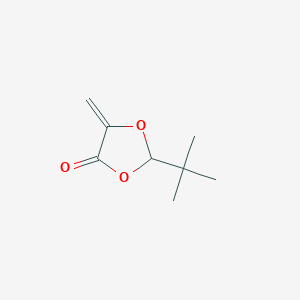

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)

![Imidazo[2,1-b]thiazol-5-ylmethanol](/img/structure/B3321021.png)